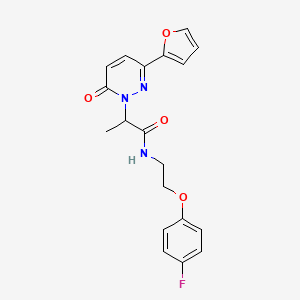

![molecular formula C20H21NO2 B2738999 1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one CAS No. 848736-16-3](/img/structure/B2738999.png)

1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

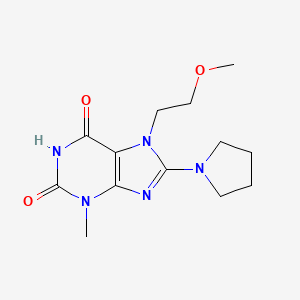

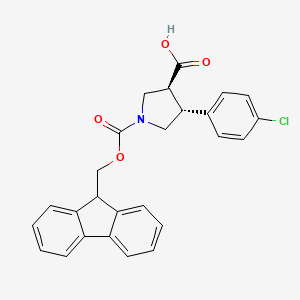

“1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one” is a complex organic compound. It is also known as “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one”. The molecular formula of this compound is C20H21NO3 . It has an average mass of 323.386 Da and a monoisotopic mass of 323.152130 Da .

Synthesis Analysis

The synthesis pathway for this compound involves the condensation of 3-hydroxyflavone and 4-(azepan-1-ylmethyl)benzaldehyde followed by cyclization and oxidation reactions. The process involves several steps including dissolution of starting materials in chloroform, addition of sodium hydride, acetic anhydride, and methanol, filtration, dissolution in hydrochloric acid, adjustment of pH with sodium hydroxide, extraction with chloroform, drying over sodium sulfate, purification by column chromatography, cyclization by heating in a mixture of acetic acid and acetic anhydride, and oxidation using a mixture of sodium chlorite and acetic acid.Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a large number of atoms and bonds. The compound contains a benzochromenone core, which is a bicyclic system consisting of a benzene ring fused to a chromenone. The azepan-1-ylmethyl group is attached to the benzochromenone core .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques: Innovative synthesis methods for chromene derivatives, including "1-(azepan-1-ylmethyl)-3H-benzo[f]chromen-3-one," have been developed. These methods often involve catalyst-free, green chemistry approaches or utilize specific catalysts to facilitate the formation of the chromene core structure, aiming at improving yield, selectivity, and environmental sustainability. For instance, ultrasound-assisted one-pot synthesis and base-promoted cascade reactions represent advanced strategies for constructing these complex molecules efficiently (Mahmoud et al., 2012); (Zhang et al., 2019).

Photophysical Applications

- Photochemical Properties: The photophysical properties of chromene compounds, including photochromism, have been explored for potential applications in photoresponsive materials. These studies focus on understanding how structural modifications affect the photochemical behavior of chromenes, leading to applications in fast photoresponsive devices (Inagaki et al., 2017).

Biomedical Research

- Biological Activities: Chromene derivatives exhibit a wide range of biological activities. Research has delved into their potential as therapeutic agents, including their roles in antimicrobial and anticancer activities. The synthesis of novel chromene-based compounds and evaluation of their bioactivity highlight the importance of chromenes in drug discovery and development (Abd-El-Aziz et al., 2021).

Catalysis

- Catalytic Applications: The development of catalytic methodologies for the synthesis of chromenes underscores their significance in organic synthesis. Catalytic processes not only improve the efficiency and selectivity of chromene formation but also offer environmentally benign alternatives to traditional synthetic routes (Majumdar et al., 2015).

Propriétés

IUPAC Name |

1-(azepan-1-ylmethyl)benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c22-19-13-16(14-21-11-5-1-2-6-12-21)20-17-8-4-3-7-15(17)9-10-18(20)23-19/h3-4,7-10,13H,1-2,5-6,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNRIIUQSDZAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)

![tert-Butyl 7-(hydroxymethyl)-6-methyl-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B2738928.png)

![5-[(Acetylamino)methyl]pyridine-3-boronic acid hydrochloride](/img/structure/B2738930.png)

![2-({5-[(2-Phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2738934.png)

![2-[{4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2738935.png)